Methyl 3-(3-cyano-1-methoxypropyl)benzoate
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Overview
Description
Methyl 3-(3-cyano-1-methoxypropyl)benzoate: is an organic compound with the molecular formula C13H15NO3 and a molecular weight of 233.26 g/mol . This compound is characterized by the presence of a benzoate ester group, a cyano group, and a methoxypropyl group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-cyano-1-methoxypropyl)benzoate typically involves the esterification of 3-(3-cyano-1-methoxypropyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for precise control of temperature, pressure, and reactant flow rates can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-(3-cyano-1-methoxypropyl)benzoate can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The cyano group in the compound can be reduced to an amine group using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Substituted benzoate esters.
Scientific Research Applications
Chemistry: Methyl 3-(3-cyano-1-methoxypropyl)benzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules that may have potential therapeutic applications .
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a candidate for drug development and medicinal chemistry studies .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism of action of Methyl 3-(3-cyano-1-methoxypropyl)benzoate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in reactions with nucleophiles in biological systems. The benzoate ester group can undergo hydrolysis to release the active benzoic acid derivative, which may exert biological effects through various pathways .
Comparison with Similar Compounds
- Methyl 3-(1-cyanoethyl)benzoate
- Methyl 3-cyanobenzoate
- Methyl 3-(chlorocarbonyl)benzoate
Comparison: Methyl 3-(3-cyano-1-methoxypropyl)benzoate is unique due to the presence of the methoxypropyl group, which imparts different chemical reactivity and biological activity compared to its analogs. For example, Methyl 3-(1-cyanoethyl)benzoate lacks the methoxy group, which may affect its solubility and reactivity in certain reactions .
Properties
Molecular Formula |
C13H15NO3 |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
methyl 3-(3-cyano-1-methoxypropyl)benzoate |
InChI |
InChI=1S/C13H15NO3/c1-16-12(7-4-8-14)10-5-3-6-11(9-10)13(15)17-2/h3,5-6,9,12H,4,7H2,1-2H3 |
InChI Key |
PTGQQPAZNXIPRD-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCC#N)C1=CC(=CC=C1)C(=O)OC |
Origin of Product |
United States |
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